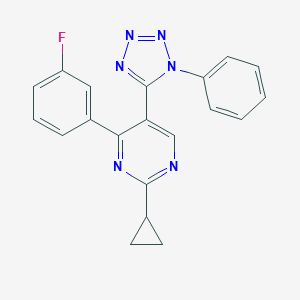![molecular formula C26H26ClNO5 B214932 Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has shown promising results in scientific research applications, particularly in the field of medicine.
Mechanism of Action
The exact mechanism of action of Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. In a study published in the European Journal of Medicinal Chemistry, Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate was found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to exert various biochemical and physiological effects. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate was found to exhibit potent anti-inflammatory activity by inhibiting the activity of the enzyme cyclooxygenase-2. It has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potent therapeutic activity against various diseases. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another potential direction is to explore its potential as a drug delivery system, as it has been shown to exhibit favorable pharmacokinetic properties. Additionally, further studies are needed to investigate its potential toxicity and safety profile, particularly in vivo.
Synthesis Methods
The synthesis of Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves a multi-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-chlorobenzyl bromide in the presence of potassium carbonate. The resulting product is then subjected to a reaction with 2-methyl-3-oxobutanenitrile in the presence of ammonium acetate and acetic acid. The final step involves the esterification of the resulting product with methyl chloroformate in the presence of triethylamine.
Scientific Research Applications
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. In a study published in the Journal of Medicinal Chemistry, Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate was found to exhibit potent anticancer activity against various human cancer cell lines.
properties
Product Name |
Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Molecular Formula |
C26H26ClNO5 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
methyl 4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26ClNO5/c1-15-23(26(30)32-3)24(25-19(28-15)9-6-10-20(25)29)16-11-12-21(22(13-16)31-2)33-14-17-7-4-5-8-18(17)27/h4-5,7-8,11-13,24,28H,6,9-10,14H2,1-3H3 |
InChI Key |
AYIJMOWSQQQCBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)


![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
